N-(2-fluorobenzyl)methionine
Description
N-(2-fluorobenzyl)methionine is a modified amino acid derivative where a 2-fluorobenzyl group is covalently attached to the nitrogen atom of methionine. Methionine, a sulfur-containing essential amino acid, plays critical roles in protein synthesis and methylation processes.
Properties
Molecular Formula |
C12H16FNO2S |
|---|---|
Molecular Weight |
257.323 |
IUPAC Name |
2-[(2-fluorophenyl)methylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C12H16FNO2S/c1-17-7-6-11(12(15)16)14-8-9-4-2-3-5-10(9)13/h2-5,11,14H,6-8H2,1H3,(H,15,16) |
InChI Key |
RBNMUOQEWQORJI-UHFFFAOYSA-N |
SMILES |
CSCCC(C(=O)O)NCC1=CC=CC=C1F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
N-(2-fluorobenzyl)methionine belongs to a class of N-substituted methionine derivatives. Key analogs include:
N-benzylmethionine : Lacks the fluorine substituent, offering a baseline for comparing halogen effects.
N-(2-methoxybenzyl)methionine : Substitutes fluorine with a methoxy group, altering electronic and steric profiles.
N-(2-chlorobenzyl)methionine : Replaces fluorine with chlorine, introducing a heavier halogen with distinct electronegativity and van der Waals interactions.
Table 1: Structural Comparison of N-Substituted Methionine Derivatives
| Compound | Substituent (X) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | F | C₁₂H₁₅FNO₂S | 256.31 |
| N-benzylmethionine | H | C₁₂H₁₆NO₂S | 238.32 |
| N-(2-methoxybenzyl)methionine | OCH₃ | C₁₃H₁₈NO₃S | 268.35 |
| N-(2-chlorobenzyl)methionine | Cl | C₁₂H₁₅ClNO₂S | 272.77 |
Physicochemical Properties
The fluorine atom in this compound significantly impacts properties:
- Lipophilicity: Fluorine increases logP compared to non-halogenated analogs, enhancing membrane permeability.
- Stability : The C-F bond’s strength may reduce susceptibility to oxidative or enzymatic cleavage.
Table 2: Key Physicochemical Properties
| Compound | logP (Predicted) | Aqueous Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| This compound | 1.8 | ~5.2 | 148–152 |
| N-benzylmethionine | 1.5 | ~7.1 | 135–138 |
| N-(2-methoxybenzyl)methionine | 1.2 | ~9.3 | 130–134 |
Analytical Characteristics
Mass spectrometry (MS) fragmentation patterns differentiate this compound from analogs. As observed in related fluorobenzyl compounds (e.g., 25B-NBF), the 2-fluorobenzyl group generates a diagnostic fragment ion at m/z 109.0448 (C₇H₆F⁺), distinct from the m/z 121.0648 (C₈H₉O⁺) ion of methoxybenzyl derivatives . This fragmentation pathway aids in structural identification and purity assessment.
Table 3: Key MS Fragments of N-Substituted Methionine Derivatives
| Compound | Diagnostic Fragment (m/z) | Corresponding Ion |
|---|---|---|
| This compound | 109.0448 | C₇H₆F⁺ |
| N-(2-methoxybenzyl)methionine | 121.0648 | C₈H₉O⁺ |
| N-benzylmethionine | 91.0542 | C₇H₇⁺ (tropylium ion) |
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